molecular formula C12H14O2 B075251 3-Benzyl-2,4-pentanedione CAS No. 1134-87-8

3-Benzyl-2,4-pentanedione

Cat. No. B075251
M. Wt: 190.24 g/mol
InChI Key: WAJQTBOWJRUOOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05288750

Procedure details

To a solution containing 5.5g of potassium tert-butoxide in 50ml of DMSO was added 6.0 g of 2,4-pentanedione followed by 5.0 g of benzyl chloride. The solution was stirred over night at room temperature. 200ml of 1 molar hydrochloric acid was added and the solution was extracted with dichloromethane. The extract was washed 3 times with water and the solvent was evaporated in vacuo. The residue was distilled. Yield 2.9 g, bp 150°-154° C./15 mm.
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[CH3:7][C:8](=[O:13])[CH2:9][C:10](=[O:12])[CH3:11].[CH2:14](Cl)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.Cl>CS(C)=O>[CH2:14]([CH:9]([C:8](=[O:13])[CH3:7])[C:10](=[O:12])[CH3:11])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:0.1|

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
6 g
Type
reactant
Smiles
CC(CC(C)=O)=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Step Four
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred over night at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dichloromethane
WASH
Type
WASH
Details
The extract was washed 3 times with water
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled

Outcomes

Product
Name
Type
Smiles
C(C1=CC=CC=C1)C(C(C)=O)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.